molecular formula C14H18FNO4S B2491334 Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 1955506-77-0

Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B2491334
CAS No.: 1955506-77-0
M. Wt: 315.36
InChI Key: YZTMTUVCNFFNOF-UHFFFAOYSA-N
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Description

Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18FNO4S It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a fluorosulfonyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Fluorosulfonyl Group: The fluorosulfonyl group can be added through a sulfonylation reaction using fluorosulfonyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: Researchers use it to investigate its effects on biological systems and its potential as a biochemical tool.

    Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
  • Benzyl 3-[(methylsulfonyl)methyl]piperidine-1-carboxylate
  • Benzyl 3-[(hydroxysulfonyl)methyl]piperidine-1-carboxylate

Uniqueness

Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.

Properties

IUPAC Name

benzyl 3-(fluorosulfonylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-7-4-8-16(9-13)14(17)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTMTUVCNFFNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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